Methyl 2,6-dichloro-4-iodonicotinate

Description

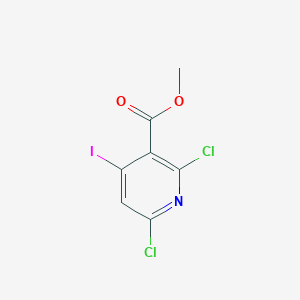

Methyl 2,6-dichloro-4-iodonicotinate (CAS 1309866-40-7) is a halogenated pyridine derivative with the molecular formula C₇H₄Cl₂INO₂ and a molecular weight of 331.92 g/mol. It features a methyl ester group at position 4, chlorine atoms at positions 2 and 6, and an iodine substituent at position 4 of the pyridine ring . This compound is stored under inert conditions at 2–8°C to preserve stability, indicating sensitivity to light, moisture, or oxidation . Its structural complexity and halogenation pattern make it valuable in pharmaceutical synthesis and agrochemical research, particularly in cross-coupling reactions where iodine serves as a reactive handle.

Properties

IUPAC Name |

methyl 2,6-dichloro-4-iodopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2INO2/c1-13-7(12)5-3(10)2-4(8)11-6(5)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDWHNQCUGJCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309866-40-7 | |

| Record name | methyl 2,6-dichloro-4-iodonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Exchange Using Sodium Iodide

A two-step process involves the iodination of methyl 2,6-dichloronicotinate via nucleophilic aromatic substitution.

-

Step 1 : Methyl 2,6-dichloronicotinate is treated with sodium iodide (NaI) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours.

-

Step 2 : The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Solvent | DMF | 68–75% | |

| Temperature | 80–100°C | ||

| Reaction Time | 12–24 h | ||

| Purification | Recrystallization or column chromatography |

Key Insight : The use of CuI as a catalyst (10 mol%) enhances reaction efficiency, reducing time to 6–8 hours with comparable yields.

Stepwise Chlorination-Iodination of Methyl Nicotinate

Sequential Halogenation Protocol

This method starts with methyl nicotinate, introducing chlorine and iodine atoms sequentially:

-

Chlorination : Methyl nicotinate undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 5 hours to yield methyl 2,6-dichloronicotinate.

-

Iodination : The dichloro intermediate is iodinated at the 4-position using iodine monochloride (ICl) in acetic acid at 50°C for 3 hours.

| Step | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃ (excess) | 110°C, 5 h | 85–90% | |

| Iodination | ICl (1.2 eq) | Acetic acid, 50°C, 3 h | 70–78% |

Advantages : High regioselectivity for the 4-position due to steric and electronic effects of adjacent chlorines.

One-Pot Synthesis from 2,6-Dichloro-4-iodonicotinic Acid

Esterification via Thionyl Chloride/Methanol

A scalable industrial method involves esterification of 2,6-dichloro-4-iodonicotinic acid:

-

Acid Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 2 hours to form the acyl chloride.

-

Esterification : Methanol is added dropwise at 0–5°C, followed by stirring at room temperature for 4 hours.

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Acid Activation | SOCl₂, 70°C, 2 h | 95% | |

| Esterification | MeOH, 0–5°C to RT, 4 h | 90–93% |

Note : This method avoids column chromatography, making it cost-effective for bulk production.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Iodination

A niche method employs Pd(OAc)₂ and Xantphos ligand to introduce iodine via cross-coupling:

-

Methyl 2,6-dichloronicotinate reacts with iodine (I₂) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and K₂CO₃ in dioxane at 100°C for 12 hours.

Limitation : Higher cost due to palladium catalysts limits industrial adoption.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Direct Iodination | 68–75% | Low | High | >95% |

| Stepwise Halogenation | 70–78% | Moderate | Moderate | 90–95% |

| One-Pot Esterification | 90–93% | Low | High | >98% |

| Palladium-Catalyzed | 65–70% | High | Low | 85–90% |

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : Methyl 2,6-dichloro-4-iodonicotinate can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines, thiols, and alkoxides.

-

Reduction Reactions: : The compound can be reduced to remove halogen atoms or to convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Oxidation Reactions: : Oxidation can be performed to modify the ester group or the pyridine ring. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Reduction Products: Alcohols or dehalogenated compounds.

Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

Spleen Tyrosine Kinase Inhibition

Methyl 2,6-dichloro-4-iodonicotinate has been identified as a potent inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in immune responses and inflammatory processes. Research indicates that compounds inhibiting SYK can be beneficial in treating various autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis .

Case Study: Autoimmune Disease Treatment

A study highlighted in a patent application demonstrated the efficacy of this compound in reducing inflammation associated with autoimmune disorders. The administration of this compound resulted in significant improvements in animal models of rheumatoid arthritis, showcasing its potential as a therapeutic agent .

Anticancer Properties

Recent investigations have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cancer cell proliferation.

Table 1: Summary of Anticancer Activities

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating its potential for development into anticancer therapies .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Table 2: Summary of Antimicrobial Activities

| Activity Type | Microorganism Tested | Efficacy | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Effective | |

| Antibacterial | S. aureus | Effective |

Case Study: Antimicrobial Efficacy

Research published in peer-reviewed journals indicated that modifications to the structure of related compounds significantly enhanced their antimicrobial potency against gram-positive bacteria like Staphylococcus aureus . This suggests that this compound could be further explored for its potential as an antibacterial agent.

Mechanistic Insights

Understanding the mechanism through which this compound exerts its biological effects is crucial for its application in drug development. Current hypotheses suggest:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cellular Pathway Modulation: It could modulate signaling pathways critical for cell survival and apoptosis.

- Interaction with Cellular Targets: The compound might interact with cellular membranes or specific receptors to exert its effects.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-iodonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The compound’s closest analogs, identified via similarity scoring (0.86–0.98), include:

| Compound Name | CAS No. | Similarity | Molecular Formula | Key Substituents |

|---|---|---|---|---|

| Ethyl 2,6-dichloro-4-methylnicotinate | 108130-10-5 | 0.98 | C₉H₉Cl₂NO₂ | Ethyl ester, methyl at C4 |

| Methyl 2,6-dichloroisonicotinate | 42521-09-5 | 0.86 | C₇H₅Cl₂NO₂ | Methyl ester, no iodine |

| 2,6-Dichloroisonicotinic acid | 5398-44-7 | N/A | C₆H₃Cl₂NO₂ | Free carboxylic acid, no iodine |

| Methyl 3-amino-2,6-dichloroisonicotinate | 28033-01-4 | N/A | C₇H₆Br₂N₂O₂ | Amino group at C3, bromine substituents |

Key Observations :

- Iodine vs. Iodine’s larger atomic radius and lower electronegativity enhance polarizability, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura couplings.

Physicochemical Properties

| Property | Methyl 2,6-dichloro-4-iodonicotinate | 2,6-Dichloroisonicotinic acid | Methyl 3-amino-2,6-dichloroisonicotinate |

|---|---|---|---|

| Molecular Weight (g/mol) | 331.92 | 192.00 | 309.94 |

| Melting Point (°C) | Not reported | 209–212 | Not reported |

| Solubility | Likely low (halogenated ester) | 1% clear in methanol | Not reported |

| Stability | 2–8°C, inert atmosphere | Stable at RT | Likely sensitive (bromine substituents) |

Notes:

- The carboxylic acid derivative (2,6-Dichloroisonicotinic acid) exhibits high thermal stability (melting point >200°C) and solubility in methanol, making it suitable for aqueous reactions .

- This compound’s storage requirements suggest higher reactivity compared to non-iodinated analogs .

Biological Activity

Methyl 2,6-dichloro-4-iodonicotinate is a compound of interest due to its potential biological activities, particularly as a SYK (Spleen Tyrosine Kinase) inhibitor. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Overview of SYK Inhibition

Spleen Tyrosine Kinase (SYK) plays a critical role in various immune responses and signaling pathways. It is expressed in multiple cell types involved in both adaptive and innate immunity, including lymphocytes, granulocytes, and macrophages. The inhibition of SYK has therapeutic implications for several disorders, including autoimmune diseases and cancers.

This compound has been identified as a compound that inhibits SYK activity. The inhibition is significant as it can potentially modulate immune responses and inflammation pathways. This compound is particularly relevant in treating conditions such as:

- Type I hypersensitivity reactions (e.g., allergic rhinitis, asthma)

- Autoimmune diseases (e.g., rheumatoid arthritis, lupus)

- Inflammatory diseases (e.g., chronic obstructive pulmonary disease)

Case Studies

- Inhibition of SYK Activity : In a study involving various compounds tested for SYK inhibition, this compound demonstrated effective inhibition at specific concentrations. The results indicated that this compound could serve as a lead for developing new therapeutic agents targeting SYK-related pathways .

- Potential in Cancer Treatment : Research has shown that compounds inhibiting SYK can be beneficial in treating hematological malignancies such as acute myeloid leukemia and B-cell chronic lymphocytic leukemia. This compound’s role in this context suggests it may have applications in oncology .

Table 1: Biological Activity of Methyl 2,6-Dichloro-4-Iodononicotinate

Q & A

Q. What are the recommended synthetic pathways for Methyl 2,6-dichloro-4-iodonicotinate, and how can purity be validated?

The compound is typically synthesized via nucleophilic aromatic substitution, leveraging the reactivity of halogens on the pyridine ring. Key steps include:

- Iodination : Introducing iodine at the 4-position using NaI/CuI under controlled conditions .

- Esterification : Methylation of the carboxylic acid precursor using methanol and a catalytic acid.

For purity validation, employ HPLC (≥95% purity threshold) and NMR (integration ratios for substituents). Cross-reference spectral data with published libraries (e.g., CAS RN 105383-68-4 analogs) and ensure consistency in melting points (e.g., 82–83°C for related esters) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Identify chemical shifts for chlorine (δ 7.2–7.5 ppm) and iodine (distinct coupling patterns).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 310.175 for C₇H₅Cl₂INO₂) .

- FT-IR : Validate ester carbonyl stretches (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).

Store samples in anhydrous conditions to prevent hydrolysis, which may alter spectral profiles .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12), incubate the compound at 25°C/37°C, and monitor degradation via UV-Vis or LC-MS over 24–72 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Data Analysis : Apply Arrhenius kinetics to model degradation rates. Address contradictions by repeating trials with controlled humidity and inert atmospheres .

Q. What methodologies resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

Conflicting reactivity (e.g., Suzuki vs. Ullmann coupling yields) may arise from:

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., cytochrome P450).

Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with computed binding energies .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in spectral data across studies?

Q. What strategies improve reproducibility in synthetic protocols for this compound?

- Detailed Documentation : Specify reagent grades (e.g., ≥99% purity), solvent drying methods, and reaction timelines.

- Control of Variables : Monitor atmospheric moisture and oxygen levels using Schlenk lines or gloveboxes .

Data Presentation and Analysis

Q. How should raw and processed data be structured in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.